![molecular formula C15H22O3 B14724839 2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane CAS No. 6323-24-6](/img/structure/B14724839.png)
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 4-methoxyphenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the desired dioxane structure. One common method involves the use of tosyl chloride in pyridine, which facilitates the rearrangement of the intermediate compounds to form the final product . The reaction conditions often include room temperature and the use of solvents such as methanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(2-(4-Methoxyphenyl)ethyl)chromone: This compound shares a similar phenyl group but differs in its overall structure and properties.
4-Methoxyphenylacetic acid: Another related compound with a methoxyphenyl group, used in various chemical syntheses.
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane is unique due to its specific dioxane ring structure and the presence of both methoxyphenyl and dimethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6323-24-6 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-12-9-11-17-15(2,18-12)10-8-13-4-6-14(16-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
InChIキー |
GAAVMOIDQXDJQO-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC(O1)(C)CCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


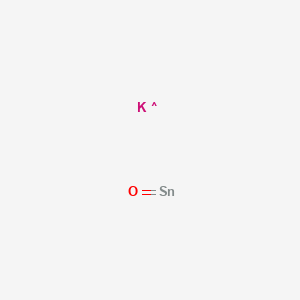
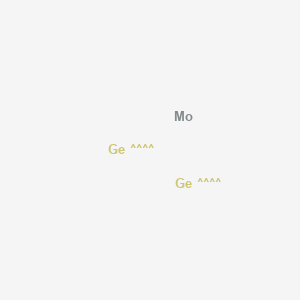
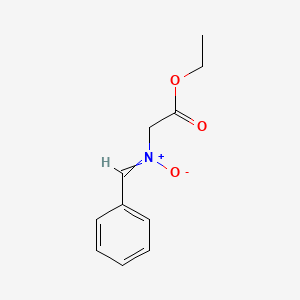

![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
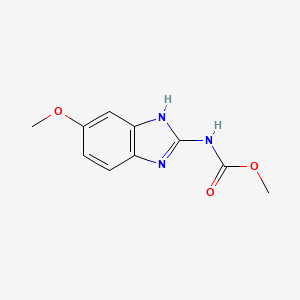
![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)

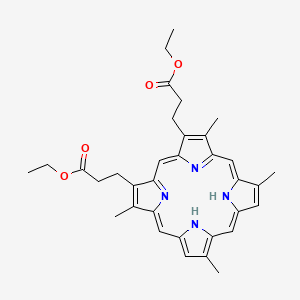
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
